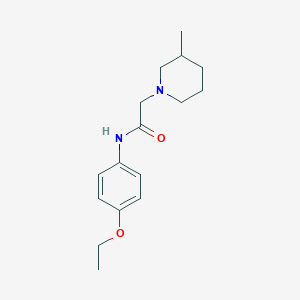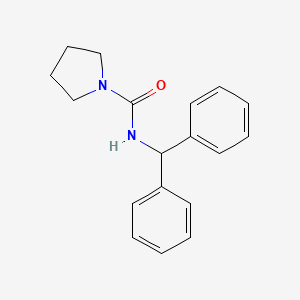![molecular formula C21H16N6O2 B5475670 8-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-2-PHENYL-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE](/img/structure/B5475670.png)
8-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-2-PHENYL-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-2-PHENYL-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazole ring fused with a pyrido-naphthyridine system, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-2-PHENYL-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a triazole derivative, followed by its coupling with a naphthyridine precursor. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
8-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-2-PHENYL-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted triazole or naphthyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 8-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-2-PHENYL-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to downstream effects such as cell cycle arrest and apoptosis. In cancer cells, this can result in the inhibition of tumor growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-4H-1,2,4-triazole: A simpler triazole derivative with similar structural features.
1,2,4-Triazole: A basic triazole compound used in various chemical and pharmaceutical applications.
2-Phenyl-1H-1,2,4-triazole: Another triazole derivative with potential biological activity.
Uniqueness
What sets 8-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-2-PHENYL-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE apart is its unique fused ring system, which imparts distinct chemical and biological properties. This structural complexity allows for specific interactions with biological targets, making it a promising candidate for drug development .
Eigenschaften
IUPAC Name |
8-(3,5-dimethyl-1,2,4-triazol-4-yl)-2-phenylpyrido[3,4-c][1,6]naphthyridine-1,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2/c1-13-23-24-14(2)27(13)26-11-8-16-17(20(26)28)12-22-18-9-10-25(21(29)19(16)18)15-6-4-3-5-7-15/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPDSPUKDBLVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N2C=CC3=C4C(=NC=C3C2=O)C=CN(C4=O)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,1,6-trimethyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5475589.png)
![4-ethyl-5-{1-[(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]piperidin-3-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5475609.png)
![(3-endo)-8-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5475616.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5475626.png)
![2-{[4-(4-chloro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol](/img/structure/B5475631.png)
![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-6-methylnicotinonitrile](/img/structure/B5475639.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B5475641.png)
![(3aS*,6aS*)-5-(3-cyclopentylpropanoyl)-2-(cyclopropylmethyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5475645.png)
![(5Z)-3-(furan-2-ylmethyl)-5-[[3-(3-phenoxypropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5475646.png)
![1-(4-Fluorophenoxy)-3-[2-(1-hydroxyethyl)benzimidazol-1-yl]propan-2-ol](/img/structure/B5475657.png)

![N-(2-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5475680.png)

![N-[(3S,4R)-4-ethoxyoxolan-3-yl]-5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5475699.png)
